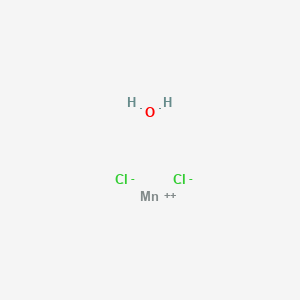

Manganese dichloride monohydrate

描述

Significance of Hydrated Manganese(II) Chlorides in Inorganic Chemistry

Hydrated manganese(II) chlorides are fundamental compounds in the field of inorganic chemistry. wikipedia.org They are readily available and serve as versatile starting materials for the synthesis of a wide array of manganese compounds. chemeurope.com The presence of water molecules in the coordination sphere of the manganese ion significantly influences the compound's crystal structure, stability, and reactivity. In aqueous solutions, these hydrates dissolve to form the metal aquo complex [Mn(H₂O)₆]²⁺, which is a mildly acidic solution with a pH of around 4. wikipedia.orgpw.live This complex is central to the aqueous chemistry of manganese and is a precursor for the preparation of other manganese compounds, such as manganese carbonate. chemeurope.compw.live

The chloride ions in these hydrates can also participate in coordination, leading to the formation of various chloro-complexes like [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.orgchemeurope.com This behavior highlights the Lewis acidic nature of the manganese(II) ion. Furthermore, hydrated manganese(II) chlorides are instrumental in the study of manganese's role in biological systems and in the development of new materials with specific magnetic and catalytic properties. mpbio.com

Overview of Dihydrate and Tetrahydrate Analogs in Academic Contexts

The most commonly encountered hydrated forms of manganese(II) chloride are the dihydrate (MnCl₂·2H₂O) and the tetrahydrate (MnCl₂·4H₂O). wikipedia.orgpw.livesciencemadness.org Both are pink crystalline solids, a color characteristic of high-spin d⁵ transition metal complexes. wikipedia.org

Manganese(II) Chloride Dihydrate (MnCl₂·2H₂O) is a coordination polymer where each manganese center is coordinated to four bridging chloride ligands and two mutually trans water molecules, completing an octahedral geometry. wikipedia.org It is a white crystalline solid that is soluble in water and has shown potential as a catalyst in organic synthesis due to its electron-donating properties. biosynth.com

Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O) is the most common form of manganese(II) chloride. wikipedia.org It typically consists of octahedral cis-Mn(H₂O)₄Cl₂ molecules, although a metastable trans isomer is also known. wikipedia.org Recent research has also identified two polymorphs of the tetrahydrate, α-MnCl₂·4H₂O and β-MnCl₂·4H₂O, with the β-form being isostructural to iron(II) chloride tetrahydrate. researchgate.net The tetrahydrate is used as a source of manganese ions in biological research and has applications in various industrial processes. mpbio.com

Table 1: Comparison of Manganese(II) Chloride Hydrates

| Property | Manganese(II) Chloride Dihydrate | Manganese(II) Chloride Tetrahydrate |

|---|---|---|

| Formula | MnCl₂·2H₂O pw.live | MnCl₂·4H₂O pw.livempbio.com |

| Molecular Weight | 161.87 g/mol sigmaaldrich.com | 197.90 g/mol mpbio.comnih.gov |

| Appearance | Pale pink crystalline solid pw.live | Pink crystalline solid wikipedia.orgpw.live |

| Crystal Structure | Coordination polymer, octahedral Mn with four bridging Cl⁻ and two trans H₂O wikipedia.org | Typically cis-Mn(H₂O)₄Cl₂ molecules; also exists as a trans isomer and in α and β polymorphs wikipedia.orgresearchgate.net |

| CAS Number | 20603-88-7 wikipedia.org | 13446-34-9 wikipedia.orgmpbio.com |

Scope of Contemporary Research on Manganese Dichloride Monohydrate

This compound (MnCl₂·H₂O) is a less common but equally important hydrate (B1144303) of manganese(II) chloride. sciencemadness.org It is a water-soluble crystalline solid that serves as a source for manganese in applications compatible with chlorides. americanelements.com Current research on the monohydrate is focused on its synthesis, structural characterization, and its application as a precursor for various organomanganese compounds. sigmaaldrich.com It is a key starting material for the preparation of organomanganese chloride reagents used in organic synthesis. sigmaaldrich.com These reagents, often generated in combination with organolithium or Grignard reagents, are valuable for catalyzing a range of reactions, including the reduction of halides and the formation of carbon-carbon bonds. sigmaaldrich.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | MnCl₂·H₂O sigmaaldrich.com |

| Molecular Weight | 143.86 g/mol sigmaaldrich.comnih.gov |

| Appearance | Powder sigmaaldrich.com |

| CAS Number | 73913-06-1 americanelements.comnih.gov |

| InChI Key | BXRRQHBNBXJZBQ-UHFFFAOYSA-L sigmaaldrich.com |

属性

IUPAC Name |

manganese(2+);dichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRRQHBNBXJZBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040545 | |

| Record name | Manganese chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1 | |

| Record name | Manganese chloride (MnCl2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064333013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXE21J14O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Crystallization Processes

Controlled Growth Techniques for Manganese Dichloride Monohydrate Crystals

The production of high-quality single crystals of this compound is paramount for both fundamental research and as a starting material for further synthesis. The morphology, size, and purity of these crystals are highly dependent on the growth technique employed.

The slow evaporation solution growth technique (SEST) is a widely utilized and effective method for producing high-quality single crystals from a solution. sathyabama.ac.in This process involves dissolving the solute, in this case, manganese dichloride, in a suitable solvent to create a supersaturated solution. The container is then left in a stable, vibration-free environment, allowing the solvent to evaporate slowly over time. sathyabama.ac.inresearchgate.net As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and leading to the formation of crystals. sathyabama.ac.in

This method is particularly advantageous for growing crystals of compounds like manganese chloride complexes because it allows for the slow and orderly arrangement of molecules into a crystal lattice, which is crucial for obtaining large, well-defined crystals with minimal defects. sathyabama.ac.inscispace.com The synthesis of a complex of manganese chloride with the amino acid threonine, for instance, successfully employed the slow evaporation method to obtain crystals suitable for X-ray diffraction analysis. scispace.comresearchgate.net The key to SEST is the careful control over the rate of evaporation, which directly influences the size and quality of the resulting crystals. sathyabama.ac.in

The physical characteristics of crystals, such as their shape (morphology) and purity, are profoundly influenced by the conditions under which they are grown. sathyabama.ac.in Key parameters that can be manipulated to control the crystallization outcome include the choice of solvent, temperature, rate of evaporation, and the presence of impurities.

The solvent system is critical; for instance, methanolic solutions of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) reacted with pyridine (B92270) N-oxide (PNO) derivatives and grown by slow evaporation yielded different structures. nih.gov The reaction with PNO and 2-methylpyridine (B31789) N-oxide resulted in the formation of coordination polymers, whereas the use of 3-methylpyridine (B133936) N-oxide led to a dimeric complex. nih.gov This demonstrates how subtle changes in the reactants, which influence the molecular packing, can direct the final structure.

Furthermore, the crystallization process itself can affect the properties of the resulting material. For some polymers, it has been shown that crystallites formed at different temperatures within the same process can exhibit different structural and physical properties. psu.edu This principle also applies to the crystallization of inorganic salts, where factors like the cooling rate or evaporation speed can lead to the formation of different polymorphs or crystals with varying levels of solvent inclusion, thereby affecting purity and morphology. sathyabama.ac.inresearchgate.net

Targeted Synthesis of Coordination Complexes and Polymers Utilizing this compound as a Precursor

Manganese dichloride is an essential starting material for the synthesis of a vast array of coordination compounds, ranging from simple mononuclear complexes to intricate, high-dimensional coordination polymers. wikipedia.org Its utility stems from the ability of the Mn(II) ion to adopt various coordination numbers and geometries, readily reacting with a multitude of organic ligands. wikipedia.org

Manganese(II) chloride is a common precursor for synthesizing complexes with ligands containing nitrogen donor atoms. For example, new mononuclear manganese(II) complexes have been prepared by reacting manganese(II) acetate (B1210297) (often derived from MnCl₂) with bis(imidazole)methane-based ligands. rsc.org In other work, reactions of anhydrous manganese(II) chloride with lithium alkyls in the presence of nitrogen-containing ligands like pyridine have been explored to create Mn(II) dialkyl complexes. researchgate.net

The reaction of MnCl₂·4H₂O with various pyridine N-oxide ligands in methanol (B129727) leads to the formation of complexes where the final structure is dependent on the specific ligand used. These reactions yield brown crystals after slow evaporation. nih.gov Similarly, dimeric manganese(II) halide complexes have been synthesized in high yields by reacting manganese(II) chloride with the potassium salt of a cyclopentadienyl-phosphine ligand. scispace.comrsc.org These examples underscore the role of MnCl₂ as a versatile starting point for creating manganese complexes with specific acyclic and N-donor ligands.

| Precursor | Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Mn(OAc)₂ (derived from MnCl₂) | Bis(imidazole)methane-based ligands | Mononuclear Mn(II) complex | rsc.org |

| MnCl₂·4H₂O | Pyridine N-oxide (PNO), 2-Methylpyridine N-oxide (2MePNO) | Coordination Polymer | nih.gov |

| MnCl₂·4H₂O | 3-Methylpyridine N-oxide (3MePNO) | Dimeric Complex | nih.gov |

| MnCl₂ | Potassium salt of cyclopentadienyl-phosphine ligand | Dimeric Mn(II) halide complex | scispace.comrsc.org |

The self-assembly of metal ions and organic ligands can lead to the formation of coordination polymers (CPs), which are extended networks with one-, two-, or three-dimensional structures. Manganese dichloride is a frequent choice as the manganese source for these syntheses.

One-Dimensional (1D) Networks: 1D or chain-like coordination polymers have been synthesized using manganese precursors. For instance, a 1D coordination polymer with the formula {MnIIMnIII(sacb)₂(H₂O)₂(MeOH)₂}n was formed by using a pre-synthesized manganese(III) complex as a "metalloligand" which then reacted with Mn(NO₃)₂ (often prepared from MnCl₂). nih.gov Another 1D zig-zag coordination polymer was synthesized using Mn(NO₃)₂ and a 1,5-bis(pyridine-4-yl methylene) carbonohydrazide ligand under solvothermal conditions. nih.gov

Two-Dimensional (2D) Networks: 2D, or layered, structures can be formed by linking 1D chains or through direct assembly. The reaction of MnCl₂ with the luminescent ligand 4-([4,2′:6′,4″-terpyridin]-4′-yl)-N,N-diphenylaniline via two-solvent interdiffusion resulted in a 2D layered coordination polymer. tandfonline.com Another 2D manganese(II) coordination polymer was constructed hydrothermally using manganese acetate and mixed ligands, forming a layered structure where adjacent Mn(II) ions are bridged by the organic ligands. tandfonline.com

Three-Dimensional (3D) Networks: 3D frameworks are created when the coordination extends in all directions. A new 3D manganese(II) coordination polymer was synthesized from MnCl₂·4H₂O and 2,6-naphthalenedicarboxylic acid under ambient conditions. researchgate.net Similarly, 3D manganese(II) coordination polymers based on m-pyridinecarboxylates have been synthesized under hydrothermal conditions, resulting in complex frameworks. acs.orgcapes.gov.br Solvothermal reactions of hydrated manganese nitrate (B79036) with isophthalic acid and adenine (B156593) have also yielded a 3D framework based on Mn₆ secondary building units. rawdatalibrary.net

| Dimensionality | Manganese Precursor | Ligand(s) | Synthesis Condition | Reference |

|---|---|---|---|---|

| 1D | Mn(NO₃)₂ | 1,5-bis(pyridine-4-yl methylene) carbonohydrazide, KSCN | Solvothermal | nih.gov |

| 2D | MnCl₂ | 4-([4,2′:6′,4″-terpyridin]-4′-yl)-N,N-diphenylaniline | Two-solvent interdiffusion | tandfonline.com |

| 2D | Manganese Acetate | 5.5′-(benzene)-1,4-diyl)-bis(oxy) diterphthalic acid, 2,2′-bipyridine | Hydrothermal | tandfonline.com |

| 3D | MnCl₂·4H₂O | 2,6-naphthalenedicarboxylic acid | Ambient | researchgate.net |

| 3D | Mn(ClO₄)₂·6H₂O | 3-cyanopyridine | Hydrothermal | acs.org |

| 3D | Manganese Nitrate | Isophthalic acid, Adenine | Solvothermal | rawdatalibrary.net |

Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of these complexes allows for the fine-tuning of the properties of the resulting compound. Manganese(II) chloride serves as a starting material for such syntheses. For example, four new mixed-ligand complexes of manganese(II) with the general formula [Mn(pa)(L)(H₂O)] were synthesized by reacting MnCl₂·4H₂O with picolinic acid (paH) and a second ligand (LH), which was varied among acetoacetanilide, o-acetoacetanisidide, o-acetoacetotoluidide, or ethylacetoacetate, in an aqueous-ethanol medium. researchgate.net In another example, a 2D coordination polymer was constructed using manganese acetate with two different ligands: 5.5′-(benzene)-1,4-diyl)-bis(oxy) diterphthalic acid and the auxiliary ligand 2,2′-bipyridine. tandfonline.com This approach demonstrates the versatility of using multiple ligands to build complex architectures with potentially novel properties.

Reactions with Chloride Abstracting Agents in Non-Aqueous Media

Manganese (II) chloride serves as a versatile precursor in coordination chemistry, often utilized in non-aqueous media to synthesize a variety of manganese complexes. While it is a weak Lewis acid, its reactivity can be significantly enhanced in the presence of chloride abstracting agents. wikipedia.org This process typically involves the removal of one or more chloride ligands from the manganese coordination sphere, facilitating the entry of other ligands.

In non-aqueous solvents like tetrahydrofuran (B95107) (THF), manganese dichloride can be solubilized to form complexes such as MnCl₂(THF)₂, which is a more reactive starting material for synthesis. wiley-vch.de The abstraction of chloride ligands is a key step in the formation of cationic manganese complexes. This can be achieved by reacting MnCl₂ with salts of non-coordinating anions, where the cation effectively sequesters the chloride. For instance, the use of silver salts (e.g., AgBF₄, AgPF₆) would lead to the precipitation of silver chloride (AgCl), a common strategy to generate a vacant coordination site on the metal center, thereby driving the reaction forward.

Similarly, reactions of manganese (II) halides with organolithium or organomagnesium compounds can be viewed as involving a form of chloride abstraction, where the formation of stable salts like lithium chloride (LiCl) or magnesium chloride (MgCl₂) provides the thermodynamic driving force for the transmetalation reaction. wikipedia.orgresearchgate.net This principle is fundamental to the generation of organomanganese reagents.

Mechanochemical Approaches in Manganese Complex Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and efficient alternative to traditional solution-based synthesis. In the context of manganese chemistry, mechanochemical methods have been successfully employed to generate organomanganese nucleophiles. A notable development is the synthesis of various arylmanganese reagents through the ball-milling of commercially available, unactivated manganese metal with aryl halides. rsc.org

This approach is significant because conventional methods for preparing such reagents often require the use of "activated manganese," known as Rieke manganese. The preparation of Rieke manganese itself is a solution-based process that involves the reduction of anhydrous manganese(II) chloride with an alkali metal, such as lithium, in THF. wikipedia.org The mechanochemical protocol bypasses the need for this pre-activation step and the use of bulk solvents, making the synthesis more direct and environmentally benign. rsc.org These ball-milled arylmanganese nucleophiles can then be used directly in one-pot reactions, such as additions to electrophiles or in palladium-catalyzed cross-coupling reactions. rsc.org

This compound in Materials Synthesis Pathways

Precursor Role in Manganese Oxide Nanoparticle Synthesis via Precipitation Methods

Manganese dichloride is a widely used precursor for the synthesis of manganese oxide (MnOₓ) nanoparticles due to its accessibility and solubility. The co-precipitation method is a common, simple, and cost-effective technique for this purpose. researchgate.netijnc.ir This bottom-up approach allows for control over the size and morphology of the resulting nanoparticles. ias.ac.in

The general procedure involves dissolving manganese dichloride in a solvent, followed by the addition of a precipitating agent. This leads to the formation of a manganese-containing precipitate, which is subsequently treated, often by calcination, to yield the desired manganese oxide nanoparticles. ijnc.irjetir.org The choice of solvent, precipitating agent, and reaction conditions such as temperature and pH plays a crucial role in determining the final product's characteristics, including its crystalline phase (e.g., α, β, δ-MnO₂). ias.ac.injetir.org

| Manganese Precursor | Solvent/Medium | Precipitating/Reacting Agent | Resulting Material | Key Findings |

|---|---|---|---|---|

| Manganese (II) chloride | Double Distilled Water | Liquor ammonia (B1221849) (NH₃), Ethylene glycol | MnO₂ nanoparticles | Co-precipitation method yielded nanoparticles with an average size >100 nm. jetir.org |

| Manganous sulphate (alternative to MnCl₂) | Water | Sodium hydroxide (B78521) (NaOH) | MnO nanoparticles | A simple, cost-effective co-precipitation method was developed. researchgate.netijnc.ir |

| Manganese (II) chloride | Polyol medium | Hydrogen peroxide (H₂O₂) | δ-MnO₂ | Microwave heating was used to prepare the δ-phase of MnO₂. ias.ac.in |

Integration into Polymeric Composite Films for Advanced Applications

Manganese dichloride is incorporated into polymer matrices to create composite films with tailored properties for various advanced applications. The addition of this inorganic salt as a filler can significantly modify the mechanical, thermal, and optical characteristics of the host polymer. jcbsc.orgjournalijdr.com

| Polymer Matrix | MnCl₂ Form | Property Studied | Observed Effect |

|---|---|---|---|

| Polyvinyl alcohol (PVA) | MnCl₂·4H₂O | Mechanical Properties | Fracture energy increased with MnCl₂ content; hardness showed an initial increase then a decrease. jcbsc.org |

| Polyvinyl alcohol (PVA) | MnCl₂·4H₂O | Thermal & Dielectric Properties | Unsystematic increase in glass transition and melting points; dielectric constant and loss decreased with frequency but increased with MnCl₂ content. journalijdr.com |

| PVA/PVP Blend | MnCl₂ | Structural Properties | Decreased degree of crystallinity with increasing MnCl₂ concentration, indicating intermolecular interactions. researchgate.net |

Doping of Perovskite Nanocrystals for Optical Property Enhancement

The introduction of manganese ions (Mn²⁺), often from a manganese dichloride precursor, as a dopant in halide perovskite nanocrystals (NCs) is a key strategy for enhancing their optical and electronic properties. nih.govresearchgate.net This doping process can lead to improved stability, novel light-emission characteristics, and finely tuned electronic band structures. nih.govnih.gov

One of the significant effects of Mn²⁺ doping is the creation of new radiative recombination pathways. In CsPbCl₃ NCs, for example, Mn²⁺ doping results in a characteristic orange emission from the dopant itself, alongside influencing the excitonic properties of the host nanocrystal. nih.gov Research has shown that Mn²⁺ doping can induce the formation of Ruddlesden-Popper defects, which leads to quantum confinement within the host NCs and a blue shift of the excitonic transition. nih.gov

Furthermore, in bismuth-based perovskite NCs (Cs₃Bi₂I₉), Mn²⁺ doping has been demonstrated to facilitate a more straightforward synthesis by inhibiting the formation of impurity phases. nih.govresearchgate.net This doping also systematically deepens the valence band level of the host NCs, which in solar cell applications translates to a higher open-circuit voltage and longer electron lifetime. nih.govresearchgate.net

| Perovskite Host | Effect of Mn²⁺ Doping | Resulting Property Enhancement |

|---|---|---|

| CsPbCl₃ | Induces Ruddlesden-Popper defects, leading to quantum confinement. | Causes a blue shift and broadening of the excitonic transition; introduces Mn²⁺-related orange emission. nih.gov |

| Cs₃Bi₂I₉ (Bismuth-based) | Inhibits impurity phase formation during synthesis; deepens the valence band level. | Promotes facile synthesis and results in higher open-circuit voltage in solar cells. nih.govresearchgate.net |

| Halide Perovskites (General) | Enhances stability and modulates charge carrier dynamics. | Enables novel optical properties for various optoelectronic applications. nih.gov |

Development of Organomanganese Compounds

Anhydrous manganese(II) chloride is a cornerstone starting material for the synthesis of a wide array of organomanganese compounds. wikipedia.orgwikipedia.org These reagents are valuable in organic synthesis for their ability to form carbon-carbon bonds with high chemoselectivity. The most common route to organomanganese(II) complexes is through the transmetalation of MnCl₂ with more reactive organometallic reagents, such as organolithium (RLi) or Grignard (RMgX) compounds. wiley-vch.dewikipedia.org

The stoichiometry of the reaction dictates the type of organomanganese species formed, which can range from mixed organomanganese halides (RMnX) to homoleptic dialkylmanganese (R₂Mn) and even more complex organomanganates ([R₃Mn]⁻ or [R₄Mn]²⁻). wikipedia.org Due to the low solubility of MnCl₂ in common ethereal solvents like THF, its reactivity can be limited. To overcome this, it is often converted into more soluble forms, such as the THF adduct MnCl₂(THF)₂ or by using it in a complex with lithium chloride (MnCl₂·2LiCl), which enhances its solubility and reactivity towards organometallic reagents. wiley-vch.deresearchgate.net

Furthermore, MnCl₂ is the precursor for preparing highly reactive "activated manganese" (Rieke manganese), which is capable of reacting directly with organic halides under mild conditions. wikipedia.org This demonstrates the central role of manganese dichloride in accessing the diverse chemistry of organomanganese reagents.

Green Synthetic Routes for Metal-Organic Frameworks (MOFs)

The development of environmentally benign and sustainable methods for the synthesis of Metal-Organic Frameworks (MOFs) is a critical area of research, aligning with the principles of green chemistry. These approaches aim to reduce energy consumption, minimize or eliminate the use of hazardous solvents, and shorten reaction times compared to traditional solvothermal and hydrothermal methods. Key green synthetic strategies for producing manganese-based MOFs, including those derived from manganese dichloride, involve microwave-assisted synthesis, electrochemical methods, sonochemical synthesis, and mechanochemistry. researchgate.netrsc.orgmdpi.com These techniques offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of MOFs. rsc.org This method utilizes the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to uniform and rapid heating that significantly accelerates nucleation and crystal growth. researchgate.netrsc.org The primary benefits include drastically reduced reaction times, often from days to minutes, and the potential to produce nanostructured materials with controlled morphology. acs.org

A notable example is the synthesis of nanorods of a manganese-terephthalate MOF, Mn(BDC)(H₂O)₂, using manganese(II) chloride (MnCl₂) as the metal source. Research has demonstrated that this MOF can be synthesized using a surfactant-assisted procedure with microwave heating. The reaction, conducted at 120 °C for just 10 minutes, successfully produced nanorods that were identical in phase and similar in morphology to those obtained through a much slower 18-hour room temperature reaction. acs.org This highlights the profound efficiency of microwave-assisted synthesis in producing manganese-based MOFs.

Table 1: Comparison of Synthesis Methods for Mn(BDC)(H₂O)₂ MOF

| Parameter | Microwave-Assisted Method | Room Temperature Microemulsion |

|---|---|---|

| Manganese Source | MnCl₂ | MnCl₂ |

| Organic Linker | Terephthalic Acid (BDC) | Terephthalic Acid (BDC) |

| Temperature | 120 °C | Room Temperature |

| Reaction Time | 10 minutes | 18 hours |

| Product | Nanorods | Nanorods |

Data sourced from research on manganese-containing nanoscale metal-organic frameworks. acs.org

Electrochemical Synthesis

Electrochemical synthesis represents a highly efficient and green alternative for producing MOFs. This method typically involves the anodic dissolution of a metal electrode (in this case, manganese) in a solution containing the organic linker and an electrolyte. rsc.orgrsc.org A key advantage of this technique is that it eliminates the need for metal salt precursors, such as manganese dichloride, as the metal ions are supplied in-situ from the bulk metal. rsc.org This can reduce costs and simplify purification processes.

The synthesis of a manganese-diaminobenzenedicarboxylate MOF, Mn-DABDC, showcases the effectiveness of this approach. In this process, manganese metal strips act as the anode, which oxidizes to produce Mn²⁺ ions that then coordinate with the organic linker dissolved in the electrolyte solution. rsc.org Researchers have optimized various parameters to maximize yield and crystallinity.

Table 2: Optimized Parameters for Electrochemical Synthesis of Mn-DABDC MOF

| Parameter | Optimal Condition |

|---|---|

| Current Density | 70 mA |

| Electrolyte | 2.7 mmol NaNO₃ in 30 ml DMF |

| Reaction Time | 2 hours |

| Product Yield | 93% |

Data sourced from studies on the efficient electrochemical synthesis of manganese-based MOFs. rsc.orgrsc.org

This method is not only fast, achieving high yields in just a couple of hours, but it is also more sustainable as the electrolyte solution can potentially be recycled. rsc.orgrsc.org

Sonochemical Synthesis

Sonochemical methods utilize high-intensity ultrasound irradiation to induce the formation, growth, and collapse of cavitation bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which accelerates chemical reactions and promotes the formation of nanostructured materials. rsc.orgnih.gov The application of ultrasound has been shown to be a rapid and effective method for synthesizing MOFs, often at room temperature, which significantly reduces energy consumption. rsc.org

For instance, a manganese-based MOF nanostructure, designated UoB-4, was successfully prepared using ultrasound irradiation with a Schiff base organic linker. rsc.org This green synthetic route yields products with high catalytic and antibacterial potential. While specific studies detailing the sonochemical synthesis of MOFs directly from this compound were not highlighted in the reviewed literature, the method's proven success with other manganese precursors and its inherent green advantages make it a highly relevant and promising route. rsc.orgnih.gov The benefits include short reaction times, production of homogeneous nano-sized crystals, and high yields. nih.gov

Mechanochemical Synthesis

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling, in the absence of or with minimal amounts of solvent. This approach is inherently green as it drastically reduces or eliminates the need for potentially toxic solvents, thereby minimizing waste generation. The reactions are typically carried out at room temperature, offering significant energy savings.

This technique has been successfully applied to the synthesis of various MOFs by grinding the metal oxide or salt with the organic linker. The process can transform starting materials into crystalline MOF structures, and further grinding can even lead to phase transitions, sometimes forming denser polymorphs not accessible through conventional solvothermal methods. While the surveyed literature did not provide a specific instance of a manganese MOF synthesized from manganese dichloride via mechanochemistry, the fundamental principles of this solvent-free method establish it as a key green alternative for MOF production.

Elucidation of Crystal and Molecular Structures

Single-Crystal X-ray Diffraction Studies of Manganese Dichloride Monohydrate and its Derivatives

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise three-dimensional arrangement of atoms in this compound.

Crystallographic studies have successfully determined that this compound (MnCl₂·H₂O) crystallizes in the orthorhombic space group Pnma (No. 62), with four formula units (Z = 4) per unit cell. acs.orgacs.orgnih.gov This space group is characterized by three mutually perpendicular two-one screw axes and is centrosymmetric. ucl.ac.uk The determination of this specific space group is crucial for defining the symmetry operations that describe the crystal lattice. researchgate.netatomic-scale-physics.de The lattice parameters for MnCl₂·H₂O have been precisely measured, providing the dimensions of the unit cell. acs.orgacs.org

Table 1: Crystallographic Data for this compound and its Deuterated Analog

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Cell Volume (ų) | Source(s) |

|---|---|---|---|---|---|---|

| MnCl₂·H₂O | Pnma | 9.0339(1) | 3.68751(5) | 11.5385(2) | 384.38(1) | acs.orgacs.org |

| MnCl₂·D₂O | Pnma | ~9.034 | ~3.688 | ~11.539 | ~384.4 | acs.orgacs.org |

A remarkable feature of the MnCl₂·H₂O structure is the presence of an unusual, possibly unique, double chain motif. acs.orgacs.orgnih.gov This structure arises from a rearrangement of the well-known pseudo-octahedral coordination geometry observed in the related dihydrate compound, MnCl₂·2H₂O, which features simpler single chains of chloride-bridged metal ions. acs.org In the monohydrate, each manganese(II) center is coordinated in a pseudo-octahedral fashion, but the connectivity between these octahedra forms a distinctive double chain that runs through the crystal lattice. acs.orgnih.gov This structural arrangement is a key factor in rationalizing the lower-dimensional magnetic properties of the monohydrate compared to the three-dimensional magnetic lattice of the dihydrate. acs.orgacs.org

Advanced Structural Analysis of Manganese(II) Coordination Environments

Beyond the parent hydrate (B1144303), the coordination chemistry of Manganese(II) is rich and varied, commonly featuring distorted octahedral geometries shaped by ligand properties and intermolecular forces.

The Mn(II) ion, with its high-spin d⁵ electronic configuration, does not exhibit a Jahn-Teller effect, yet its complexes frequently display distorted octahedral coordination geometries. bendola.comwikipedia.org This distortion is typically imposed by the steric and electronic constraints of the coordinating ligands. In numerous ligand-bound complexes, the Mn(II) center is six-coordinate, forming a distorted octahedron. scientific.netresearchgate.netnih.govresearchgate.netnih.gov

For example, in a complex with ethylvanillinate, the Mn(II) atom is coordinated by two anions and two water molecules in a distorted octahedral arrangement. scientific.net Similarly, complexes with N-donor ligands like quinoline-based tripodal ligands or pyridine (B92270) N-oxide derivatives also show pseudo-octahedral environments around the Mn(II) atoms. nih.govnih.govresearchgate.netnih.gov The distortion from ideal octahedral symmetry is often caused by the specific bite angles of chelating ligands and varying Mn-O and Mn-N bond lengths. nih.govnih.gov

Table 2: Selected Bond Distances in Manganese(II) Complexes with Distorted Octahedral Geometry

| Complex | Ligands | Bond Type | Bond Length (Å) | Source(s) |

|---|---|---|---|---|

| [Mn(C₉H₉O₃)₂(H₂O)₂] | Ethylvanillinate, Water | Mn-O (ethyl) | 2.3988(15) | scientific.net |

| Mn-O (hydroxyl) | 2.0675(13) | scientific.net | ||

| [Mn(phen)₂(Cl)₂] | 1,10-phenanthroline, Chloride | Mn-N | 2.281(3) - 2.369(4) | nih.gov |

| [MnCl₂(PNO)(H₂O)]ₙ | Pyridine N-oxide, Chloride, Water | Mn-O (PNO bridge) | 2.177(3) - 2.182(3) | nih.gov |

| [Mn₂Cl₄(3MePNO)₂(H₂O)₄] | 3-Methylpyridine (B133936) N-oxide, Chloride, Water | Mn-Cl | 2.4601(5) - 2.4903(19) | nih.gov |

The crystal packing of manganese(II) complexes is significantly influenced by non-covalent intermolecular interactions, which guide the assembly of individual complex molecules into larger supramolecular architectures. researchgate.netmdpi.com Hydrogen bonding is a predominant force in these assemblies. scientific.netnih.govmdpi.com Interactions such as C-H···Cl, O-H···O, and N-H···X (where X is an anion) link adjacent complex units, stabilizing the crystal lattice and often forming one-dimensional chains or two-dimensional layers. nih.govmdpi.comrsc.org

Hydrogen Bonding Networks in Solid-State Structures

The crystal structure of this compound (MnCl₂·H₂O) is distinct from the more common dihydrate and tetrahydrate forms. wikipedia.orgnih.gov Research has successfully determined its crystal structure, revealing an unusual double chain arrangement. nih.gov MnCl₂·H₂O crystallizes in the orthorhombic space group Pnma, with four formula units (Z = 4) per unit cell. nih.gov

The precise arrangement within the double chain structure results from a rearrangement of the single chains found in the corresponding dihydrate. nih.gov This structural motif is considered highly unusual among 3d transition metal dichloride monohydrates. nih.gov

Table 1: Crystallographic Data for this compound (MnCl₂·H₂O)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 9.0339(1) |

| b (Å) | 3.68751(5) |

| c (Å) | 11.5385(2) |

| Z | 4 |

Data sourced from Pagola et al. (2013). nih.gov

Comparative Structural Analysis Techniques

Determining complex crystal structures, especially for materials that are difficult to crystallize into large single crystals, often requires a combination of advanced analytical methods.

Application of Microcrystal Electron Diffraction (microED) in Conjunction with X-ray Powder Diffraction (XRPD) for Related Materials

The structural analysis of materials related to this compound, such as manganese-based metal-organic frameworks (MOFs), demonstrates the power of combining Microcrystal Electron Diffraction (microED) with X-ray Powder Diffraction (XRPD). iucr.orgnih.gov These two techniques provide complementary information that can be essential for ab initio structure determination. nih.gov

XRPD is a foundational technique used for identifying crystalline phases in a bulk sample. iucr.org It provides a diffraction pattern that is a fingerprint of the material's crystal structure. For new materials, the crystal structures can sometimes be solved directly from high-quality XRPD data. iucr.orgnih.gov

MicroED, a cryo-electron microscopy technique, has emerged as a powerful tool for structural biology and materials science. nih.gov Its primary advantage is the ability to determine atomic-resolution structures from nanocrystals, which are billions of times smaller than those required for conventional single-crystal X-ray diffraction. nih.govhhu.de This is particularly useful for materials that only form microcrystalline powders. iucr.org Unlike XRPD, which analyzes a bulk powder, microED analyzes individual microcrystals, providing three-dimensional reciprocal lattice data that is more akin to single-crystal diffraction. iucr.org

In the study of manganese-containing MOFs, for instance, XRPD is first used to identify the crystalline phases present in the synthesized powder. iucr.org Subsequently, microED can be applied to single microcrystals within that powder to solve the novel crystal structure at an atomic level. iucr.orgnih.gov This combined approach leverages the bulk phase identification capability of XRPD and the single-crystal-like data acquisition of microED from otherwise intractable samples.

Table 2: Comparison of XRPD and microED Techniques

| Feature | X-ray Powder Diffraction (XRPD) | Microcrystal Electron Diffraction (microED) |

|---|---|---|

| Principle | Diffraction of X-rays by a bulk powder sample. | Diffraction of electrons by single nanocrystals. nih.gov |

| Sample Requirement | Homogeneous, microcrystalline powder. iucr.org | Extremely small single crystals (nanometer to micrometer scale). nih.gov |

| Data Type | One-dimensional pattern (intensity vs. 2θ). | Three-dimensional reciprocal lattice data from a single crystal. iucr.org |

| Primary Use | Phase identification, unit cell determination, analysis of bulk crystallinity. iucr.org | Ab initio structure determination from single nanocrystals. nih.govnih.gov |

| Key Advantage | Provides information about the bulk sample and is widely accessible. | Can solve structures from crystals far too small for X-ray methods. hhu.de |

This table synthesizes information from multiple sources. iucr.orgnih.govnih.govhhu.de

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of molecules. By analyzing the absorption or scattering of radiation, specific vibrational modes associated with chemical bonds and functional groups can be identified, offering a fingerprint of the molecular structure.

The IR spectra of hydrated metal chlorides are typically characterized by distinct regions corresponding to the vibrations of the water molecule. nih.gov The O-H stretching vibrations (ν(H₂O)) appear as broad bands at higher wavenumbers, typically in the 3000-3600 cm⁻¹ range. The H-O-H bending mode (δ(H₂O)) is observed around 1600-1650 cm⁻¹. The presence of hydrogen bonding within the crystal lattice, where water molecules link adjacent chains, can cause these bands to broaden and shift. e3s-conferences.orgresearchgate.net

Lower frequency regions of the spectrum contain information about the metal-ligand bonds. Librational modes of the coordinated water (rocking, wagging, and twisting) can appear in the 500-900 cm⁻¹ range. e3s-conferences.org Vibrations corresponding to the Mn-O and Mn-Cl stretches are expected at even lower frequencies, typically below 400 cm⁻¹. In related manganese hydroxide (B78521) chlorides, Mn-O distances are indicative of strong ligand binding. researchgate.net Studies of gas-phase Mn²⁺(H₂O) complexes show that cation binding significantly increases the IR intensities of water vibrations and shifts them to lower frequencies compared to free water. nih.gov

A representative table of IR bands observed for manganese dichloride tetrahydrate, which serves as a proxy for the monohydrate, is provided below.

Table 1: Representative FT-IR Vibrational Frequencies for Hydrated Manganese Dichloride

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| O-H Stretching (ν) | ~3400 (broad) | MnCl₂·4H₂O chemicalbook.com |

| H-O-H Bending (δ) | ~1620 | MnCl₂·4H₂O chemicalbook.com |

| Water Librational Modes | 500 - 900 | General for Hydrates e3s-conferences.org |

| Mn-O / Mn-Cl Stretching | < 400 | General for Mn Complexes researchgate.net |

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by probing vibrational modes that induce a change in molecular polarizability. It is particularly effective for analyzing low-frequency vibrations, such as those involving metal-halogen bonds. For manganese dichloride monohydrate, Raman spectroscopy can provide detailed information on the Mn-Cl bonds and the lattice structure.

Data for manganese dichloride tetrahydrate shows distinct Raman-active modes. nih.gov Studies on molten MnCl₂-CsCl mixtures indicate that the spectra are sensitive to the coordination environment of the Mn²⁺ ion, distinguishing between octahedral and tetrahedral geometries. scispace.com In aqueous solutions of MnCl₂, a broad, weak peak observed around 355 cm⁻¹ is attributed to the vibrational modes of hydrated Mn²⁺ ions. ualberta.ca For solid samples, modes above 500 cm⁻¹ are typically dominated by Mn-O stretching and O-Mn-O bending motions within MnO₆ octahedra, while modes in the 100-500 cm⁻¹ range are due to more complex, mixed motions of the MnO₆ units. rruff.info The Mn-Cl stretching vibrations are expected in the lower frequency part of this range.

Table 2: Representative FT-Raman Frequencies for Hydrated Manganese Dichloride

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| Mn-O Stretching / O-Mn-O Bending | > 500 | General for Mn Oxides rruff.info |

| Mixed MnO₆ / Mn-Cl Modes | 100 - 500 | General for Mn Oxides rruff.info |

| Hydrated Mn²⁺ (aq) | ~355 | MnCl₂ solution ualberta.ca |

Electronic Spectroscopy for Optical and Electronic Properties

Electronic spectroscopy investigates the transitions between different electronic energy levels within an atom or molecule upon absorption or emission of electromagnetic radiation. This provides critical data on optical properties, color, and the electronic structure of d-orbitals in transition metal complexes like this compound.

The pale pink color of Mn(II) compounds is a direct consequence of their electronic structure. wikipedia.org The Mn²⁺ ion has a high-spin d⁵ electron configuration, meaning all five d-orbitals are singly occupied. Electronic transitions between d-orbitals (d-d transitions) are thus spin-forbidden, resulting in very low absorption intensities. docbrown.info

The UV-Vis-NIR absorption spectrum of manganese dichloride dihydrate (MnCl₂·2H₂O), a close structural analog to the monohydrate, has been studied in detail. researchgate.net These spectra show weak absorption bands corresponding to the spin-forbidden transitions from the ⁶A₁g ground state to various quartet (⁴G, ⁴P, ⁴D, ⁴F) excited states. The crystal field of the surrounding ligands (four chloride ions and two water molecules in a pseudo-octahedral arrangement) lifts the degeneracy of these states. For instance, absorption lines corresponding to the ⁶A₁g to ⁴T₂g(II) transition are observed in the 27,000 cm⁻¹ region for the dihydrate. researchgate.net The intensity of these absorption bands in bridged compounds like MnCl₂·2H₂O is found to be an order of magnitude stronger than in systems with isolated Mn²⁺ ions, suggesting cooperative effects. researchgate.net

Table 3: Principal Electronic Transitions for Hydrated Mn(II) Chloride

| Transition | Approximate Energy (cm⁻¹) | Compound Reference |

|---|---|---|

| ⁶A₁g → ⁴T₁g(G) | ~19,000 | General Mn(II) Octahedral docbrown.info |

| ⁶A₁g → ⁴T₂g(G) | ~23,000 | General Mn(II) Octahedral docbrown.info |

| ⁶A₁g → ⁴A₁g(G), ⁴E_g(G) | ~25,000 | General Mn(II) Octahedral docbrown.info |

| ⁶A₁g → ⁴T₂g(D) | ~27,000 | MnCl₂·2H₂O researchgate.net |

| ⁶A₁g → ⁴E_g(D) | ~29,500 | General Mn(II) Octahedral docbrown.info |

Manganese(II) complexes are known for their luminescence properties, which are highly sensitive to the coordination environment. researchgate.net The emission typically originates from the spin-forbidden ⁴T₁ (⁴G) → ⁶A₁ (⁶S) transition. rsc.orgrsc.org The energy of this transition, and thus the color of the emitted light, is strongly dependent on the crystal field strength and coordination number of the Mn²⁺ ion. researchgate.netresearchgate.net

In general, Mn(II) in a weak tetrahedral crystal field (e.g., with four chloride ligands) exhibits green luminescence. rsc.orgresearchgate.net Conversely, Mn(II) in a stronger octahedral crystal field, such as the pseudo-octahedral environment in this compound provided by chloride and water ligands, is expected to show a characteristic red or orange-red emission. researchgate.netresearchgate.net This shift to lower energy (red emission) in octahedral coordination is due to a larger crystal field splitting, which lowers the energy of the ⁴T₁ excited state. While specific photoluminescence spectra for MnCl₂·H₂O were not found in the reviewed literature, studies on various manganese(II) chloride complexes confirm this trend. rsc.orgresearchgate.net The luminescence can be quenched by the presence of other transition metal ions, with studies showing that even trace amounts of cobalt(II) can quench the emission in MnCl₂ through rapid energy transport.

Electron Energy-Loss Spectroscopy (EELS) performed in a transmission electron microscope is a high-spatial-resolution technique that probes local electronic structure and elemental composition. wikipedia.orgarxiv.org For manganese compounds, the Mn L₂,₃-edges, which arise from the excitation of 2p electrons to unoccupied 3d orbitals, are of particular interest. globalsino.com The shape and position of these "white lines" are a sensitive fingerprint of the Mn oxidation state and coordination environment. eels.inforesearchgate.net

Table 4: Key EELS Features for this compound

| Feature | Description | Approximate Value / Characteristic | Reference |

|---|---|---|---|

| Mn L₃ Edge | Excitation from 2p₃/₂ → 3d | ~640 eV | eels.info |

| Mn L₂ Edge | Excitation from 2p₁/₂ → 3d | ~651 eV | eels.info |

| L₃/L₂ Ratio | Intensity ratio sensitive to oxidation state | High value characteristic of Mn(II) | globalsino.comaip.org |

| Crystal-Field Splitting (10Dq) | Measured from L₃ multiplet structure | 0.41 eV | researchgate.net |

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies

As a paramagnetic compound, this compound is amenable to study by both NMR and EPR spectroscopy, which probe the magnetic environments of atomic nuclei and unpaired electrons, respectively.

Nuclear Magnetic Resonance (NMR)

The paramagnetic Mn(II) ion profoundly influences the nuclear magnetic resonance properties of its environment. nih.gov In aqueous solutions, MnCl₂ drastically shortens the longitudinal (T₁) and transverse (T₂) relaxation times of water protons (¹H). nih.govfrontiersin.org This effect is concentration-dependent and forms the basis of its use as a contrast agent in magnetic resonance imaging (MRI). nih.govfrontiersin.org The efficiency with which a paramagnetic agent enhances relaxation rates is quantified by its relaxivity (r₁ and r₂), measured in units of s⁻¹mM⁻¹. Studies on MnCl₂ solutions have quantified these values, demonstrating a linear relationship between relaxation rates (1/T₁ and 1/T₂) and the molar concentration of the salt.

Table 1: Proton Relaxivities of Manganese Dichloride in Aqueous Solution

This table shows the measured relaxivity values for the Mn(II) ion at a specific magnetic field strength, indicating its effectiveness at altering proton relaxation times. Data is derived from studies quantifying the relationship between MnCl₂ concentration and NMR relaxation rates. researchgate.net

| Parameter | Value (s⁻¹mM⁻¹) | Magnetic Field (Tesla) |

|---|---|---|

| r₁ (Longitudinal Relaxivity) | 7.7 | 1.5 |

| r₂ (Transverse Relaxivity) | 62.5 | 1.5 |

The significant difference between r₂ and r₁ relaxivities is a characteristic feature of Mn(II) complexes. researchgate.net NMR studies of MnCl₂ solutions reveal that the transverse relaxation time (T₂) is particularly sensitive to the presence of Mn²⁺ ions. researchgate.net This strong paramagnetic relaxation enhancement is a direct consequence of the fluctuating magnetic fields generated by the unpaired electrons of the Mn(II) center interacting with the surrounding protons.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a defining technique for studying manganese-containing systems due to the presence of unpaired electrons. nih.gov The high-spin d⁵ configuration of the Mn(II) ion (S=5/2) gives rise to characteristic and complex EPR spectra. nih.govresearchgate.net The spectrum for a Mn(II) complex is typically dominated by a central six-line pattern. nih.gov This pattern arises from the hyperfine coupling interaction between the electron spin and the nuclear spin of the ⁵⁵Mn isotope (I=5/2, 100% natural abundance). nih.gov

The precise features of the EPR spectrum are described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, zero-field splitting (ZFS), and the hyperfine interaction. nih.govcmu.edu

g-value: For high-spin Mn(II) complexes, the Zeeman interaction is nearly isotropic, with g-values very close to the free-electron value of ~2.0. researchgate.net

Zero-Field Splitting (ZFS): In complexes with low symmetry, the spin sublevels are split even in the absence of an external magnetic field. This ZFS, described by the axial (D) and rhombic (E) parameters, significantly affects the shape and breadth of the EPR spectrum. researchgate.net For chloro-Mn(II) complexes, the ZFS is primarily influenced by the anionic halide ligand. researchgate.net

Hyperfine Coupling (A): The interaction between the electron and nuclear spins gives rise to the characteristic hyperfine splitting.

Table 2: Representative EPR Spin Hamiltonian Parameters for Mn(II) Systems

This table provides typical parameters obtained from simulating the EPR spectra of Mn(II) complexes. While not specific to the monohydrate solid, they are representative of Mn(II) in similar coordination environments and illustrate the key values derived from EPR analysis. nih.gov

| Parameter | Typical Value Range | Description |

|---|---|---|

| g (g-value) | ~2.00 | Electron Zeeman interaction tensor component. |

| D (Axial ZFS) | 0.01 - 0.3 cm⁻¹ | Axial zero-field splitting parameter. |

| E (Rhombic ZFS) | 0 - D/3 | Rhombic zero-field splitting parameter. |

| A (Hyperfine Coupling) | ~240 - 280 MHz (~80-95 G) | Isotropic hyperfine coupling constant for ⁵⁵Mn. |

In solid-state powders, intermolecular dipolar interactions can lead to a broadening of the spectral lines, sometimes obscuring the hyperfine structure. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings, offering a molecular-level understanding of the structure, electronics, and intermolecular forces that govern the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the ground-state properties of molecules and materials. youtube.com For a crystalline solid like this compound, DFT calculations can be employed to determine its equilibrium geometry by minimizing the total energy of the system. This involves systematically adjusting the positions of all atoms in the unit cell until the forces on each atom are negligible. The resulting optimized structure provides theoretical values for lattice parameters, bond lengths, and bond angles, which can be directly compared with experimental data from X-ray diffraction.

Furthermore, once the equilibrium geometry is found, DFT calculations can be used to compute the vibrational frequencies of the crystal lattice. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding frequencies can be compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral features to specific atomic motions, such as Mn-Cl stretches, Mn-O stretches, and the librational modes of the water molecule. nih.gov

To understand the electronic properties and reactivity of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scirp.orggrowingscience.com TD-DFT is an extension of DFT used to describe electronic excited states. scirp.org A key application of this method is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.orgirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

TD-DFT calculations can predict the electronic absorption spectra by identifying the energies of transitions from occupied to unoccupied orbitals. scirp.org For this compound, these calculations would reveal the nature of its electronic structure, distinguishing between metal-centered, ligand-centered, or charge-transfer transitions.

The crystal structure of this compound is defined by a network of supramolecular interactions, particularly the hydrogen bonds involving the coordinated water molecule. Computational modeling, using methods like DFT or Ab Initio Molecular Dynamics (AIMD), is essential for characterizing this network. nih.govmdpi.com

These simulations can model the interactions between the water molecule, the manganese ion, and the chloride ions. DFT calculations can precisely determine the geometry and strength of individual hydrogen bonds. nih.gov For instance, studies on similar hydrated systems have used DFT to calculate key hydrogen bond parameters. nih.gov The hydrogen bonding in the related compound manganese dichloride tetrahydrate involves links between the coordinated water molecules and the chloride ions, forming a complex three-dimensional network. researchgate.net A similar network of interactions, where the single water molecule acts as a hydrogen bond donor to adjacent chloride ions, is expected in the monohydrate structure.

Table 3: Representative Hydrogen Bond Parameters from DFT Calculations

This table presents typical hydrogen bond lengths calculated using DFT for water interacting with various functional groups, illustrating the type of quantitative data that computational modeling provides for understanding the H-bonding network in hydrated salts. nih.gov

| Interacting Groups | H-Bond Type | Calculated H···Acceptor Distance (Å) |

|---|---|---|

| H₂O and -COOH | O-H···O | 1.700 - 1.781 |

| H₂O and -OH | O-H···O | 1.841 |

| H₂O and >C=O | O-H···O | 1.877 |

| H₂O and -O- (ether) | O-H···O | 2.048 |

In the solid state, the magnetic moments of adjacent Mn(II) ions can interact with each other through a mechanism known as magnetic exchange. This interaction determines the collective magnetic ordering (e.g., ferromagnetic, antiferromagnetic) of the material at low temperatures. The strength and nature of this interaction can be simulated using advanced computational methods.

DFT calculations, often employing hybrid functionals or the DFT+U approach to better handle electron correlation in transition metal ions, can be used to model these interactions. acs.org The simulation involves calculating the total energy of the system for different spin alignments on neighboring Mn(II) ions. The energy difference between a ferromagnetic (spins parallel) and an antiferromagnetic (spins antiparallel) configuration is then mapped onto the Heisenberg spin Hamiltonian to extract the magnetic exchange coupling constant, J. cmu.edu

H = -2J Σ Sᵢ·Sⱼ

A positive J value indicates ferromagnetic coupling, while a negative J value signifies antiferromagnetic coupling. These theoretical calculations provide fundamental insight into the magnetic properties of this compound and allow for direct comparison with experimental data obtained from magnetic susceptibility measurements or inelastic neutron scattering. cmu.edu

Investigation of Magnetic Properties and Phenomena

Low-Temperature Magnetic Susceptibility Studies

Low-temperature magnetic susceptibility measurements are a primary tool for probing the magnetic nature of MnCl₂·H₂O. These studies provide insight into the strength and nature of the magnetic exchange interactions between the manganese ions.

At temperatures significantly above its magnetic ordering temperature, manganese dichloride monohydrate exhibits paramagnetic behavior that conforms to the Curie-Weiss law. wikipedia.org The magnetic susceptibility (χ) in this region follows the equation χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant. wikipedia.org For MnCl₂·H₂O, the Weiss constant has been determined to be approximately -4.9 K. researchgate.net The negative sign of the Weiss constant is a clear indicator of dominant antiferromagnetic interactions between the neighboring Mn²⁺ ions. researchgate.netnumberanalytics.com This means that at low temperatures, the magnetic moments of adjacent manganese ions tend to align in an anti-parallel fashion. aps.org

As the temperature is lowered, the magnetic susceptibility of MnCl₂·H₂O deviates from the Curie-Weiss law and displays a broad maximum, which is characteristic of low-dimensional magnetic systems. This peak in susceptibility (χ_max) occurs at a specific temperature (T_max). For MnCl₂·H₂O, a broad antiferromagnetic maximum is centered around T_max = 3.20 K. researchgate.net Below this temperature, the susceptibility decreases, and the system eventually undergoes a transition to a long-range antiferromagnetically ordered state at a Néel temperature (T_N) of approximately 2.18 K. nih.govacs.org

| Property | Value |

|---|---|

| Weiss Constant (θ) | -4.9 ± 0.3 K researchgate.net |

| Temperature of Susceptibility Maximum (T_max) | 3.20 K researchgate.net |

| Maximum Susceptibility (χ_max) | 0.357 emu/mol researchgate.net |

| Antiferromagnetic Ordering Temperature (T_N) | ~2.18 K nih.govacs.org |

Effects of Deuteration on Magnetic Behavior and Exchange Interactions

To further understand the magnetic exchange pathways, studies have been conducted on the deuterated analogue, manganese dichloride monodeuterate (MnCl₂·D₂O). In many hydrated compounds, deuteration has a negligible effect on magnetic properties. acs.org However, in MnCl₂·H₂O, substituting hydrogen with deuterium (B1214612) leads to noticeable changes in its magnetic behavior, suggesting that hydrogen bonds play a role in the exchange interactions. acs.org

For MnCl₂·D₂O, the temperature of the susceptibility maximum is lowered to T_max = 3.10 K, and the value of the maximum susceptibility increases to χ_max = 0.336 emu/mol. nih.govacs.org Interestingly, despite these differences in the paramagnetic region, the antiferromagnetic ordering temperature remains essentially unchanged at approximately 2.18 K. researchgate.netnih.govacs.org This suggests that while deuteration modifies the weaker interchain exchange interactions transmitted through hydrogen bonds, the dominant intrachain interactions that govern the long-range ordering are less affected. acs.org

| Property | MnCl₂·H₂O | MnCl₂·D₂O |

|---|---|---|

| T_max | 3.20 K researchgate.net | 3.10 K nih.govacs.org |

| χ_max | 0.357 emu/mol researchgate.net | 0.336 emu/mol nih.govacs.org |

| T_N | ~2.18 K nih.govacs.org | ~2.18 K nih.govacs.org |

Low-Dimensional Magnetism in this compound Systems

The magnetic behavior of MnCl₂·H₂O is a manifestation of its low-dimensional crystal structure. The broad peak in magnetic susceptibility above the Néel temperature is a classic signature of a system with one-dimensional magnetic characteristics. researchgate.net

The crystal structure of this compound is characterized by the presence of double chains of edge-sharing [MnCl₄(H₂O)₂] octahedra running along a specific crystallographic axis. nih.govacs.org These chains are structurally well-separated, leading to magnetic interactions that are significantly stronger along the chains (intrachain) than between the chains (interchain). This structural arrangement results in the formation of pseudo-one-dimensional magnetic chains, where the magnetic correlations develop along the chains at temperatures well above the three-dimensional ordering temperature. nih.gov The behavior can be modeled using a one-dimensional S = 5/2 Heisenberg antiferromagnetic chain model. researchgate.net

The distinct crystal structure of MnCl₂·H₂O directly influences its magnetic anisotropy. The arrangement of the pseudo-one-dimensional chains and the coordination geometry around the Mn²⁺ ions are the primary sources of this anisotropy. nih.govacs.org The weaker interchain interactions, which are mediated in part by hydrogen bonds involving the water molecules, are responsible for the eventual transition to a three-dimensionally ordered state at the Néel temperature. acs.org The significant difference between the intrachain and interchain exchange energies is a hallmark of its low-dimensional magnetism, which is a direct consequence of its crystal structure. researchgate.netnih.govacs.org

Cryomagnetic Behavior and Temperature-Induced Structural Transitions

The cryomagnetic behavior of this compound (MnCl₂·H₂O) is characterized by its transition to an antiferromagnetic state at low temperatures. Investigations into its magnetic properties reveal that this compound undergoes antiferromagnetic ordering at approximately 2.18 K. nih.gov At temperatures above this transition, it exhibits paramagnetic behavior, following the Curie-Weiss law. researchgate.net The Weiss constant (θ) for MnCl₂·H₂O has been reported as -4.9 ± 0.3 K, indicating antiferromagnetic interactions between the manganese(II) ions. researchgate.net

Structurally, this compound crystallizes in the orthorhombic space group Pnma. nih.govresearchgate.net The lattice parameters for this structure have been determined to be a = 9.0339(1) Å, b = 3.68751(5) Å, and c = 11.5385(2) Å. nih.govresearchgate.net The crystal structure consists of double chains of manganese and chlorine atoms. nih.govresearchgate.net Studies on the deuterated form, MnCl₂·D₂O, show that the crystal structure remains the same with minimal changes to the lattice parameters, typically less than 0.1%. nih.gov However, deuteration does influence the magnetic behavior, with a lower temperature of maximum magnetic susceptibility (Tmax) of 3.10(10) K and a higher maximum susceptibility value (χmax) of 0.336(3) emu/mol observed for the deuterated compound, while the antiferromagnetic ordering temperature remains essentially the same at 2.18(2) K. nih.gov

There is limited specific information available in the reviewed literature regarding distinct temperature-induced structural transitions for this compound, apart from the dehydration process at elevated temperatures. researchgate.net The thermal decomposition of MnCl₂·H₂O to its anhydrous form, MnCl₂, occurs over a temperature range of 353.25 K to 500.3 K. researchgate.net

Table 1: Cryomagnetic and Structural Data for this compound and its Deuterated Analog

| Property | MnCl₂·H₂O | MnCl₂·D₂O | Reference |

| Crystal System | Orthorhombic | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pnma | Pnma | nih.govresearchgate.net |

| Lattice Parameter (a) | 9.0339(1) Å | - | nih.govresearchgate.net |

| Lattice Parameter (b) | 3.68751(5) Å | - | nih.govresearchgate.net |

| Lattice Parameter (c) | 11.5385(2) Å | - | nih.govresearchgate.net |

| Antiferromagnetic Ordering Temperature (Tₙ) | ~2.18 K | 2.18(2) K | nih.gov |

| Weiss Constant (θ) | -4.9 ± 0.3 K | - | researchgate.net |

| Temperature of Maximum Susceptibility (Tₘₐₓ) | - | 3.10(10) K | nih.gov |

| Maximum Magnetic Susceptibility (χₘₐₓ) | - | 0.336(3) emu/mol | nih.gov |

Advanced Magnetic Characterization Techniques (e.g., VSM, SQUID)

Advanced magnetic characterization techniques such as Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are instrumental in elucidating the detailed magnetic properties of materials. msesupplies.comresearchgate.net These techniques allow for precise measurements of magnetic moment, susceptibility, and their dependence on temperature and applied magnetic field.

Vibrating Sample Magnetometry (VSM) operates on Faraday's law of induction. stanfordmagnets.com A sample is vibrated, typically in a sinusoidal motion, within a uniform magnetic field, inducing an electromotive force (EMF) in a set of pickup coils. numberanalytics.com This induced voltage is directly proportional to the magnetic moment of the sample. numberanalytics.com VSM is a versatile technique used to measure a range of magnetic properties, including magnetization curves, hysteresis loops, coercivity, and remanence for various forms of materials such as powders, bulk solids, and thin films. msesupplies.commeasurlabs.com While VSM has been widely applied to characterize numerous manganese-containing compounds, for instance, demonstrating the paramagnetic behavior of α-MnO₂ in a nanocomposite, specific VSM studies focused solely on this compound are not extensively detailed in the surveyed literature. researchgate.net

Superconducting Quantum Interference Device (SQUID) magnetometry is renowned for its exceptional sensitivity in measuring extremely subtle magnetic fields. researchgate.net This sensitivity is achieved through the use of a superconducting loop containing Josephson junctions. researchgate.net SQUID magnetometers are capable of detecting very small changes in magnetic flux, making them ideal for studying materials with weak magnetic signals, such as paramagnetic and diamagnetic substances, as well as for detailed investigations of ferromagnetic and antiferromagnetic materials. researchgate.netrsc.org The technique is often used to perform temperature-dependent magnetic susceptibility measurements under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, which can reveal important information about magnetic ordering temperatures and the presence of phenomena like spin-glass behavior. researchgate.net Although SQUID magnetometry is a powerful tool for characterizing the magnetic properties of transition metal complexes, specific and detailed SQUID analysis reports for this compound are not prominently featured in the reviewed scientific literature.

Table 2: Overview of Advanced Magnetic Characterization Techniques

| Technique | Principle | Key Measurements | Applicability to MnCl₂·H₂O |

| Vibrating Sample Magnetometry (VSM) | Faraday's Law of Induction: a vibrating sample in a magnetic field induces a voltage in pickup coils proportional to its magnetic moment. stanfordmagnets.comnumberanalytics.com | Magnetization curves, hysteresis loops, coercivity, remanence. msesupplies.com | Suitable for determining its paramagnetic and antiferromagnetic properties, though specific detailed studies are not widely reported. |

| Superconducting Quantum Interference Device (SQUID) Magnetometry | Utilizes a superconducting loop with Josephson junctions to detect minute changes in magnetic flux with very high sensitivity. researchgate.net | High-sensitivity magnetic susceptibility (temperature and field dependence), magnetic moment, characterization of weak magnetic phenomena. researchgate.net | Ideal for precisely measuring the weak paramagnetic susceptibility at higher temperatures and characterizing the antiferromagnetic transition at low temperatures. |

Mechanistic Studies in Catalysis and Chemical Reactivity

Role as a Lewis Acid Catalyst in Organic Synthesis

Lewis acid catalysis is a cornerstone of organic chemistry, where electron-pair acceptors are used to enhance the reactivity of substrates. wikipedia.org Manganese(II) compounds, by virtue of the metal center's ability to accept electron pairs, function as effective Lewis acid catalysts. This catalysis is crucial for activating various functional groups and facilitating key bond-forming reactions.

Manganese(II) chloride has demonstrated its utility as a Lewis acid catalyst in reactions involving carbonyl compounds. For instance, it efficiently catalyzes the three-component coupling of aldehydes, amines, and alkynes to produce propargylamines under solvent-free conditions. rsc.org In this context, the manganese(II) ion coordinates to the oxygen atom of the carbonyl group in the aldehyde. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

This activation is a key step in facilitating carbon-carbon bond formation. The enhanced reactivity of the aldehyde allows for its reaction with a nucleophile, such as an amine, to form an iminium ion intermediate, which then readily reacts with a manganese-acetylide species, generated from the terminal alkyne, to form the final propargylamine (B41283) product. rsc.org

Furthermore, manganese-catalyzed insertion of aldehydes into unactivated aryl C-H bonds to form benzyl (B1604629) alcohols highlights the role of the metal in activating the carbonyl group for nucleophilic addition by a C-H bond. unl.pt In some cases, sequential reactions promoted by active manganese, such as the reaction of dichloroesters with aldehydes, lead to the stereoselective synthesis of α,β-unsaturated esters through a proposed aldol-type reaction followed by β-elimination. researchgate.net

Manganese-Catalyzed Redox Reactions and Oxidation State Transformations

A defining characteristic of manganese is its ability to exist in a wide range of oxidation states, from -3 to +7, with +2, +3, and +4 being the most common in catalysis. nih.govnih.gov This redox flexibility is central to its catalytic activity, allowing it to mediate a variety of redox reactions by participating in electron transfer processes. The catalytic performance is often linked to the crystalline structure, surface properties, and the reducibility of the manganese species involved. nih.gov

In Fenton-like reactions, soluble manganese(II) can catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals, which are powerful oxidants. bohrium.comresearchgate.net Studies have shown that at acidic pH, soluble Mn(II) promotes the oxidation of substrates like 1-hexanol. bohrium.comresearchgate.net However, at near-neutral pH, an amorphous manganese oxide precipitate forms, which shifts the reaction pathway to generate reductants capable of degrading species like carbon tetrachloride. bohrium.comresearchgate.net This demonstrates how the reaction environment can influence the oxidation state of manganese and, consequently, the nature of the reactive species generated.